N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide, also known as BF-DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. In
Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives exhibit potent anti-tumor effects. Researchers have discovered that certain benzofuran compounds inhibit tumor growth by interfering with cancer cell proliferation, angiogenesis, and metastasis. These compounds hold promise as potential leads for developing novel anti-cancer drugs .
Antibacterial Properties
The compound’s benzofuran core contributes to its antibacterial activity. Specifically, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime has demonstrated effectiveness against both Staphylococcus aureus and Escherichia coli . Such antibacterial properties are crucial in the fight against infectious diseases.
Anti-Viral Potential
The compound’s anti-hepatitis C virus (HCV) activity is particularly noteworthy. Researchers have identified a novel macrocyclic benzofuran compound with potential therapeutic implications for HCV treatment. This discovery opens up new avenues for combating this viral infection .
Synthetic Applications
In recent years, innovative methods for constructing benzofuran rings have emerged. For instance:
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or ion channels involved in these pathways.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, oxidative stress response, viral replication, or bacterial metabolism .
Pharmacokinetics
Additionally, the benzofuran ring structure may be subject to metabolic transformations, potentially influencing the compound’s bioavailability .
Result of Action
Given the biological activities associated with benzofuran compounds, it is plausible that this compound may exert effects such as inhibition of cell proliferation (in the case of anti-tumor activity), disruption of bacterial metabolism (in the case of antibacterial activity), or inhibition of viral replication (in the case of antiviral activity) .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-23(2)16(19-11-13-6-4-5-7-17(13)26-19)12-22-20(24)14-8-9-18(25-3)15(21)10-14/h4-11,16H,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQIRMXUOBZMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)F)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide |
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